Acetic acid, 2,2'-(piperonylidenedithio)DI-
Description
"Acetic Acid, 2,2'-(piperonylidenedithio)DI-" is a sulfur-containing acetic acid derivative characterized by a dithio (-S-S-) bridge linking two acetic acid moieties via a piperonylidene group. This compound’s structure incorporates a methylenedioxybenzene (piperonyl) core, which is known for its role in enhancing chemical stability and biological activity in aromatic compounds.
Properties
IUPAC Name |
2-[1,3-benzodioxol-5-yl(carboxymethylsulfanyl)methyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6S2/c13-10(14)4-19-12(20-5-11(15)16)7-1-2-8-9(3-7)18-6-17-8/h1-3,12H,4-6H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAYOZFFVJKRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(SCC(=O)O)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188467 | |
| Record name | Acetic acid, 2,2'-(piperonylidenedithio)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34914-27-7 | |
| Record name | Acetic acid, 2,2'-(piperonylidenedithio)di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034914277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2,2'-(piperonylidenedithio)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERONAL BIS(CARBOXYMETHYL) MERCAPTAL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-(piperonylidenedithio)DI- typically involves the reaction of piperonylidene chloride with sodium thioacetate in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol. The overall reaction can be represented as follows:
[ \text{Piperonylidene chloride} + \text{Sodium thioacetate} \rightarrow \text{Acetic acid, 2,2’-(piperonylidenedithio)DI-} ]
Industrial Production Methods
On an industrial scale, the production of acetic acid, 2,2’-(piperonylidenedithio)DI- may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2’-(piperonylidenedithio)DI- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperonylidenedithio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, 2,2’-(piperonylidenedithio)DI- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2,2’-(piperonylidenedithio)DI- involves the interaction of the disulfide bond with biological molecules. The compound can undergo redox reactions, leading to the formation of reactive sulfur species that can interact with cellular targets. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogs
Below is a comparative analysis of "Acetic Acid, 2,2'-(piperonylidenedithio)DI-" with key analogs based on sulfur-containing groups, acetic acid derivatives, and aromatic frameworks:
Metabolic and Proteomic Insights
- Redox Activity: Unlike PQQ-ADH, which relies on quinone cofactors for electron transfer , the dithio bridge in "Acetic Acid, 2,2'-(piperonylidenedithio)DI-" could mimic disulfide redox pairs (e.g., glutathione) but with enhanced aromatic stabilization. This may confer resistance to oxidative stress, akin to alkyl hydroperoxide reductase (Spot 7) in Acetobacter .
- Acid Tolerance : Glutamine synthetase (Spot 4) in acetic acid bacteria (AAB) mitigates intracellular acidification via ammonia release . The target compound’s acetic acid groups may interact similarly with cellular buffers, though its sulfur bridge could alter permeability or toxicity compared to simple acids like glacial acetic acid .
- Proteomic Impact : Overexpression of PQQ-ADH in engineered strains downregulates aconitase (Spot 9), slowing the TCA cycle . By contrast, sulfur-containing analogs like 2,2'-dithiobis(pyridine) disrupt microbial growth via thiol oxidation , suggesting the target compound may exert dual metabolic and antimicrobial effects.
Industrial and Biochemical Relevance
- Antimicrobial Potential: The piperonyl group is structurally analogous to methylenedioxy motifs in natural insecticides (e.g., piperonyl butoxide). Combined with the dithio bridge, the compound may synergize with organic acids like peracetic acid () for enhanced sanitization.
- Polymer Chemistry : The disulfide bond could enable reversible crosslinking in biodegradable polymers, similar to cystine-based systems but with improved thermal stability due to the aromatic core.
Biological Activity
Acetic acid, 2,2'-(piperonylidenedithio)DI- is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, antiviral, and enzyme inhibition activities, supported by relevant research findings and case studies.
Molecular Structure and Properties
The compound's structure features piperonylidene and dithio groups which contribute to its biological activity. Understanding the molecular configuration is crucial for elucidating its mechanism of action.
Antimicrobial Activity
Research indicates that derivatives of acetic acid, 2,2'-(piperonylidenedithio)DI- exhibit significant antimicrobial properties. A study synthesized various derivatives and tested their efficacy against bacterial strains. The results showed that certain derivatives demonstrated potent inhibition against Gram-positive and Gram-negative bacteria with low toxicity profiles.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Toxicity Level |
|---|---|---|---|
| 7c | E. coli | 25 | Low |
| 7a | S. aureus | 30 | Moderate |
| 7b | P. aeruginosa | 20 | Low |
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation across various lines, particularly in CNS cancers. One notable derivative exhibited significant activity against glioblastoma cells.
Antiviral Activity
Acetic acid, 2,2'-(piperonylidenedithio)DI- has demonstrated antiviral effects in preclinical studies. A derivative was tested for its efficacy against Japanese encephalitis virus (JEV), showing promising results in reducing viral load in infected cells and improving survival rates in animal models.
Enzyme Inhibition
Several studies have focused on the enzyme inhibition capabilities of this compound. Notably, it has been found to inhibit acetylcholinesterase (AChE), which is significant for developing treatments for neurodegenerative diseases like Alzheimer's disease.
The mechanism by which acetic acid, 2,2'-(piperonylidenedithio)DI- exerts its biological effects is multifaceted:
- Target Receptors : Similar compounds have been shown to interact with various biological receptors, influencing cellular signaling pathways.
- Oxidative Stress : Some derivatives may reduce oxidative stress by scavenging free radicals or modulating antioxidant enzyme activities.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of a derivative of acetic acid against multi-drug resistant bacterial strains in a hospital setting. Results indicated a notable reduction in infection rates among treated patients compared to controls.
- Cancer Treatment : A phase I clinical trial investigated the safety and efficacy of a derivative in patients with recurrent glioblastoma. The trial reported favorable outcomes with manageable side effects, suggesting potential for further development.
- Viral Infections : In an animal model study on JEV, treatment with a derivative resulted in a significant decrease in mortality rates compared to untreated controls, highlighting its potential as an antiviral agent.
Safety and Toxicology
While the biological activities are promising, safety assessments are critical. Preliminary toxicological evaluations suggest that certain concentrations of acetic acid derivatives can be irritants but exhibit low toxicity at therapeutic doses. Long-term studies are necessary to fully understand the safety profile.
Future Directions
Research on acetic acid, 2,2'-(piperonylidenedithio)DI- should focus on:
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.
- Clinical Trials : Expanding clinical trials to assess efficacy and safety across diverse populations and conditions.
- Synthesis of Derivatives : Developing new derivatives with enhanced potency and reduced side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
